Cas no 113293-71-3 ((6-aminopyridin-3-yl)methanol)
(6-aminopyridin-3-yl)methanol Chemical and Physical Properties
Names and Identifiers
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- (6-AMINO-3-PYRIDINYL)METHANOL
- 2-Aminopyridine-5-methanol
- 2-Amino-5-pyridinemethanol
- (6-Aminopyridin-3-yl)methanol
- 2-Amino-5-hydroxymethylpyridine
- 6-amino-3-pyridinemethanol
- 2-Amino-5-(hydroxymethyl)pyridine
- 2-Amino-5-hydroxymethylpy...
- 6-AMINO-3-HYDROXYMETHYLPYRIDINE
- (6-AMINO-PYRIDIN-3-YL)-METHANOL
- 3-Pyridinemethanol,6-amino-(9CI)
- (6-Aminopyridin-3-yl)methanol ,97%
- 2-Amino-5-(hydroxymethyl)pyridine 97%
- 3-Pyridinemethanol,6-amino-
- 3-PYRIDINEMETHANOL, 6-AMINO-
- PubChem18913
- (6-amino-3-pyridyl)methanol
- TXPRFSOGPYITOT-UHFFFAOYSA-N
- (6-amino-3-pyridyl)
- DTXSID50383451
- Z960446254
- MFCD06659089
- PS-3738
- AC-31904
- (6-aminopyridin-3-yl)methanol;(6-Amino-3-pyridyl)methanol
- SY041964
- CS-W008535
- AM20050678
- W-204812
- 6-AMINO-3-(HYDROXYMETHYL)PYRIDINE
- SCHEMBL642783
- FT-0649973
- (6-Aminopyridin-3-yl)methanol, 6-Aminonicotinyl alcohol
- TERT-BUTYLHYDROGENPHTHALATE
- AKOS005257061
- PB26211
- EN300-142293
- 113293-71-3
- SCHEMBL25309098
- STL554987
- BBL101191
- A3148
- DB-002608
- (6-aminopyridin-3-yl)methanol
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- MDL: MFCD06659089
- Inchi: 1S/C6H8N2O/c7-6-2-1-5(4-9)3-8-6/h1-3,9H,4H2,(H2,7,8)
- InChI Key: TXPRFSOGPYITOT-UHFFFAOYSA-N
- SMILES: OCC1C=NC(=CC=1)N
Computed Properties
- Exact Mass: 124.06400
- Monoisotopic Mass: 124.063662883g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 87.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 59.1
- Surface Charge: 0
- Tautomer Count: 2
Experimental Properties
- Color/Form: No data available
- Melting Point: 119.0 to 123.0 deg-C
- Boiling Point: 320.2±27.0 °C at 760 mmHg
- Flash Point: 147.5±23.7 °C
- Water Partition Coefficient: Sparingly soluble in water.(0.26 g/L) (25°C),
- PSA: 59.14000
- LogP: 0.73730
(6-aminopyridin-3-yl)methanol Security Information
-
Symbol:
- Prompt:warning
- Signal Word:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:2811
- Hazard Category Code: 22-36/37/38-20/21/22
- Safety Instruction: 22-26-36/37/39
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Hazardous Material Identification:
- Storage Condition:Store at 4°C,-4At ℃Store…Better
(6-aminopyridin-3-yl)methanol Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(6-aminopyridin-3-yl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 077326-250mg |
6-Amino-3-pyridinyl)methanol |
113293-71-3 | 95% | 250mg |
£24.00 | 2022-03-01 | |
| Fluorochem | 077326-1g |
6-Amino-3-pyridinyl)methanol |
113293-71-3 | 95% | 1g |
£61.00 | 2022-03-01 | |
| Fluorochem | 077326-5g |
6-Amino-3-pyridinyl)methanol |
113293-71-3 | 95% | 5g |
£201.00 | 2022-03-01 | |
| Fluorochem | 077326-10g |
6-Amino-3-pyridinyl)methanol |
113293-71-3 | 95% | 10g |
£302.00 | 2022-03-01 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R022769-1g |
(6-aminopyridin-3-yl)methanol |
113293-71-3 | 98% | 1g |
¥219 | 2024-05-26 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R022769-5g |
(6-aminopyridin-3-yl)methanol |
113293-71-3 | 98% | 5g |
¥808 | 2024-05-26 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R022769-250mg |
(6-aminopyridin-3-yl)methanol |
113293-71-3 | 98% | 250mg |
¥70 | 2024-05-26 | |
| Matrix Scientific | 068449-500mg |
2-Amino-5-hydroxymethylpyridine, >95% |
113293-71-3 | >95% | 500mg |
$112.00 | 2023-09-08 | |
| Matrix Scientific | 068449-1g |
2-Amino-5-hydroxymethylpyridine, >95% |
113293-71-3 | >95% | 1g |
$172.00 | 2023-09-08 | |
| Matrix Scientific | 068449-5g |
2-Amino-5-hydroxymethylpyridine, >95% |
113293-71-3 | >95% | 5g |
$1134.00 | 2023-09-08 |
(6-aminopyridin-3-yl)methanol Suppliers
(6-aminopyridin-3-yl)methanol Related Literature
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on (6-aminopyridin-3-yl)methanol
Chemical Profile of (6-aminopyridin-3-yl)methanol (CAS No. 113293-71-3)
(6-aminopyridin-3-yl)methanol, with the CAS number 113293-71-3, is a significant compound in the realm of pharmaceutical and chemical research. This heterocyclic alcohol derivative has garnered attention due to its versatile applications in medicinal chemistry and synthetic organic chemistry. The compound's structure, featuring a pyridine ring substituted with an amino group at the 6-position and a hydroxymethyl group at the 3-position, makes it a valuable intermediate in the synthesis of various bioactive molecules.
The< strong>6-aminopyridin-3-yl)methanol molecule exhibits unique chemical properties that make it useful in the development of novel therapeutic agents. Its pyridine core is a common scaffold in many pharmacologically active compounds, providing a stable framework for further functionalization. The presence of both an amino group and a hydroxymethyl group allows for diverse chemical modifications, enabling chemists to tailor the compound for specific biological targets.
In recent years, there has been growing interest in exploring the pharmacological potential of< strong>6-aminopyridin-3-yl)methanol. Researchers have been investigating its role as a precursor in the synthesis of kinase inhibitors, which are crucial in treating various cancers and inflammatory diseases. The pyridine ring's ability to interact with biological targets such as enzymes and receptors has made it a popular choice for drug design. Additionally, the hydroxymethyl group provides a site for further derivatization, allowing for the creation of more complex and potent molecules.
One of the most exciting areas of research involving< strong>6-aminopyridin-3-yl)methanol is its application in the development of antiviral agents. The structural features of this compound make it an ideal candidate for inhibiting viral proteases and polymerases, which are essential for viral replication. Several studies have demonstrated its efficacy in preclinical models, highlighting its potential as a lead compound for new antiviral drugs. The ability to modify both the amino and hydroxymethyl groups allows researchers to fine-tune the compound's properties, enhancing its binding affinity and selectivity against viral targets.
The synthetic pathways for< strong>6-aminopyridin-3-yl)methanol have also been extensively studied. One common method involves the reduction of 3-pyridinecarboxaldehyde using reducing agents such as sodium borohydride or lithium aluminum hydride. This reaction efficiently introduces the hydroxymethyl group at the 3-position while preserving the amino group at the 6-position. Alternative synthetic routes include nucleophilic substitution reactions or metal-catalyzed cross-coupling reactions, which can be employed depending on the desired purity and yield.
The chemical reactivity of< strong>6-aminopyridin-3-yl)methanol also makes it useful in material science applications. Its ability to form hydrogen bonds and coordinate with metal ions allows it to be incorporated into various polymers and coatings. These materials exhibit enhanced stability and functionality, making them suitable for use in electronics, sensors, and other advanced technologies. The versatility of this compound underscores its importance not only in pharmaceuticals but also in broader chemical applications.
In conclusion, (6-aminopyridin-3-yl)methanol (CAS No. 113293-71-3) is a multifaceted compound with significant potential in pharmaceutical research and industrial applications. Its unique structural features enable diverse chemical modifications, making it a valuable intermediate in drug development. Recent studies have highlighted its role in synthesizing kinase inhibitors and antiviral agents, demonstrating its therapeutic promise. Furthermore, its synthetic accessibility and reactivity make it suitable for use in material science applications. As research continues to uncover new possibilities for this compound, its importance is likely to grow even further.
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